molecular formula C14H16KNO5 B1592592 Potassium (R)-2-((4-ethoxy-4-oxobut-2-en-2-yl)amino)-2-(4-hydroxyphenyl)acetate CAS No. 57938-86-0

Potassium (R)-2-((4-ethoxy-4-oxobut-2-en-2-yl)amino)-2-(4-hydroxyphenyl)acetate

Cat. No. B1592592
CAS RN: 57938-86-0
M. Wt: 317.38 g/mol
InChI Key: KCIVNTJLAYJMEK-UOQXYWCXSA-M
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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Future Directions

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Please consult a chemistry professional or database for specific information about this compound. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5.K/c1-3-20-12(17)8-9(2)15-13(14(18)19)10-4-6-11(16)7-5-10;/h4-8,13,15-16H,3H2,1-2H3,(H,18,19);/q;+1/p-1/b9-8+;/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIVNTJLAYJMEK-CZYCHUAMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/N[C@H](C1=CC=C(C=C1)O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16KNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (R)-2-((4-ethoxy-4-oxobut-2-en-2-yl)amino)-2-(4-hydroxyphenyl)acetate

CAS RN

57938-86-0
Record name Benzeneacetic acid, .alpha.-[(3-ethoxy-1-methyl-3-oxo-1-propen-1-yl)amino]-4-hydroxy-, potassium salt (1:1), (.alpha.R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino](4-hydroxyphenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Potassium (R)-2-((4-ethoxy-4-oxobut-2-en-2-yl)amino)-2-(4-hydroxyphenyl)acetate
Reactant of Route 2
Potassium (R)-2-((4-ethoxy-4-oxobut-2-en-2-yl)amino)-2-(4-hydroxyphenyl)acetate
Reactant of Route 3
Potassium (R)-2-((4-ethoxy-4-oxobut-2-en-2-yl)amino)-2-(4-hydroxyphenyl)acetate
Reactant of Route 4
Potassium (R)-2-((4-ethoxy-4-oxobut-2-en-2-yl)amino)-2-(4-hydroxyphenyl)acetate
Reactant of Route 5
Potassium (R)-2-((4-ethoxy-4-oxobut-2-en-2-yl)amino)-2-(4-hydroxyphenyl)acetate
Reactant of Route 6
Potassium (R)-2-((4-ethoxy-4-oxobut-2-en-2-yl)amino)-2-(4-hydroxyphenyl)acetate

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